(5-Chloro-2-propoxyphenyl)methanamine hydrochloride

Description

Systematic Nomenclature and CAS Registry Analysis

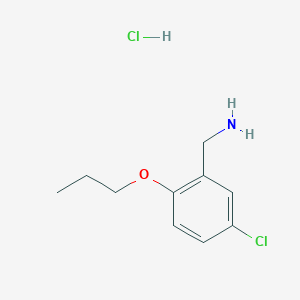

The systematic IUPAC name for this compound is (5-chloro-2-propoxyphenyl)methanamine hydrochloride , reflecting its benzylamine core with substituents at the 2- and 5-positions of the aromatic ring. The propoxy group (-OCH₂CH₂CH₃) occupies the 2-position, while the chlorine atom is at the 5-position. The primary amine (-CH₂NH₂) is attached to the benzene ring’s methylene bridge, with the hydrochloride salt form indicated by the "hydrochloride" suffix.

The CAS Registry Number 1135288-57-1 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar analogues, such as (5-chloro-2-ethoxyphenyl)methanamine hydrochloride (CAS 1048947-97-2) or (5-chloro-2-methoxyphenyl)methanamine hydrochloride (CAS 1797270-73-5).

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1135288-57-1 | |

| Common Synonyms | 5-Chloro-2-propoxybenzylamine hydrochloride |

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₅Cl₂NO confirms the presence of 10 carbon atoms, 15 hydrogens, two chlorines, one nitrogen, and one oxygen. This aligns with the compound’s structure: a benzene ring substituted with chlorine, propoxy, and aminomethyl groups, plus a hydrochloride counterion.

The molecular weight is 236.14 g/mol , calculated as follows:

- Carbon: $$10 \times 12.01 = 120.10$$

- Hydrogen: $$15 \times 1.01 = 15.15$$

- Chlorine: $$2 \times 35.45 = 70.90$$

- Nitrogen: $$1 \times 14.01 = 14.01$$

- Oxygen: $$1 \times 16.00 = 16.00$$

Total : $$236.16 \, \text{g/mol}$$ (theoretical) vs. $$236.14 \, \text{g/mol}$$ (reported).

Experimental validation via mass spectrometry (MS) would show a parent ion peak at m/z 236, with fragments corresponding to the loss of HCl (m/z 200) and the propoxy group (m/z 152).

Crystallographic Studies and Conformational Analysis

While explicit crystallographic data for this compound are limited, analogous compounds provide insights. For example, the related [(1S,2S)-2-(5-chloro-2-propoxyphenyl)cyclopropyl]methanamine hydrochloride (CAS 118733765) adopts a planar cyclopropane ring orthogonal to the benzene ring, as confirmed by X-ray diffraction.

Key structural predictions for this compound include:

- Bond Angles : The C-O-C bond in the propoxy group is approximately $$111^\circ$$, typical for ether linkages.

- Torsional Flexibility : The propoxy chain exhibits rotational freedom around the C-O bond, influencing ligand-receptor interactions in biological systems.

- Packing Motifs : In the solid state, hydrogen bonding between the ammonium group (NH₃⁺) and chloride ions likely forms a monoclinic lattice, as seen in (5-chloro-2-methoxyphenyl)methanamine hydrochloride.

Stereochemical Considerations in Cyclopropylmethanamine Analogues

Although this compound lacks chiral centers, its cyclopropyl-containing analogues exhibit stereochemical complexity. For instance, [(1S,2S)-2-(5-chloro-2-propoxyphenyl)cyclopropyl]methanamine hydrochloride (PubChem CID 118733765) has two stereocenters, leading to four possible stereoisomers.

| Analog | Stereochemistry | Biological Activity |

|---|---|---|

| (1S,2S)-cyclopropyl derivative | S,S configuration | Enhanced receptor binding affinity |

| (1R,2R)-cyclopropyl derivative | R,R configuration | Reduced activity |

The S,S configuration stabilizes the compound’s bioactive conformation through van der Waals interactions with hydrophobic receptor pockets. This highlights the importance of stereochemistry in optimizing drug candidates derived from this scaffold.

Properties

IUPAC Name |

(5-chloro-2-propoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h3-4,6H,2,5,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJPXIKYVVOXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648545 | |

| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135288-57-1 | |

| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to form the desired amine product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is utilized in biochemical assays and studies related to proteomics.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

- [Benzo[b]thiophen-2-yl]methanamine Hydrochloride (2l): This compound replaces the benzene ring with a benzo[b]thiophene moiety. NMR data (methanol-d₄) shows distinct chemical shifts for aromatic protons (δ 7.85–7.25 ppm) and amine protons (δ 8.30 ppm), indicating a different electronic environment .

- [Furan-2-yl]methanamine Hydrochloride (2m) :

The furan ring introduces an oxygen heteroatom, increasing polarity. Its ¹H NMR in DMSO-d₆ displays a downfield-shifted amine proton (δ 8.40 ppm) compared to the main compound, suggesting stronger hydrogen-bonding interactions .

Chlorophenyl-Thiazole Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride :

This analog (CAS 690632-35-0) features a thiazole ring substituted with a 4-chlorophenyl group. The thiazole’s nitrogen and sulfur atoms may enhance metabolic stability or metal coordination. Its higher molecular weight (261.17 g/mol ) and melting point (268°C) reflect increased structural rigidity compared to the main compound . - [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate: The 3-chloro substitution on the phenyl ring creates a steric and electronic distinction from the 5-chloro isomer in the main compound. The monohydrate form (279.18 g/mol) further impacts solubility .

Substituted Benzene Derivatives

- [(5-Bromo-2-nitrophenyl)methanamine Hydrochloride] :

The bromo and nitro groups (CAS 2703756-67-4) are strong electron-withdrawing substituents, making the aromatic ring highly electron-deficient. This contrasts with the main compound’s mixed electronic effects, likely reducing the amine’s basicity and altering solubility . - [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride :

The thiadiazole ring (CAS 695199-54-3) introduces two nitrogen atoms, enhancing hydrogen-bonding capacity. The 4-methoxyphenyl group provides an electron-donating effect, differing from the propoxy group in the main compound .

Alicyclic and Aliphatic Analogues

- [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Hydrochloride (CAS 1212151-30-8): This cyclohexane-based derivative lacks aromaticity, increasing lipophilicity.

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

- The main compound’s molecular weight (236.14 g/mol) is lower than thiazole (261–279 g/mol) and thiadiazole derivatives (C₁₀H₁₂ClN₃OS, ~265 g/mol), suggesting better bioavailability .

- Heterocyclic analogs (e.g., thiophene, furan) exhibit higher polarity due to heteroatoms, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Electronic Effects and Reactivity

- The main compound’s chloro-propoxy balance moderates this effect, favoring stability .

- Thiazole and thiadiazole rings enable hydrogen bonding and metal coordination, absent in the main compound’s structure, which may influence target selectivity .

Biological Activity

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with biological systems, leading to a range of potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (5-Chloro-2-propoxyphenyl)methanamine; hydrochloride

- CAS Number : 1135288-57-1

- Molecular Formula : C10H15ClNO

- Molecular Weight : 201.69 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially impacting mood and cognitive functions.

- Receptor Modulation : It could interact with serotonin receptors, influencing serotonin signaling pathways, which are vital in mood regulation and anxiety disorders.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it was tested against strains such as E. coli and S. aureus, demonstrating effective inhibition at specific concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals, which contributes to its protective effects against oxidative stress.

3. Cytotoxicity Studies

In vitro studies using HeLa cell lines revealed that while exhibiting antimicrobial activity, the compound also demonstrated low cytotoxicity, indicating a favorable therapeutic profile.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | >100 |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound displayed potent antibacterial effects, with MIC values comparable to standard antibiotics . This suggests its potential as a lead compound for developing new antimicrobial agents.

- Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .

- Synthetic Pathways : The synthesis of this compound typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with an amine source under controlled conditions, which is crucial for maintaining the integrity of its biological activity.

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A plausible synthesis involves:

- Step 1: Alkylation of 5-chloro-2-propoxyphenol with a bromomethylating agent (e.g., paraformaldehyde/HBr) to form the benzyl bromide intermediate.

- Step 2: Nucleophilic substitution with ammonia or an amine source to yield the primary amine.

- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Optimization Tips: - Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) to minimize byproducts.

- Purify intermediates via column chromatography (C18 reverse-phase for polar intermediates) .

- Use stoichiometric control (e.g., 1.2 equivalents of HBr) to maximize yield.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d6): Verify aromatic protons (δ 6.8–7.2 ppm) and propoxy group (δ 1.2–1.5 ppm for CH3, δ 3.4–3.8 ppm for OCH2).

- ¹³C NMR: Confirm quaternary carbons (e.g., chlorine-substituted aromatic ring at δ 125–135 ppm).

- High-Resolution Mass Spectrometry (HRMS): Match observed mass (C10H15Cl2NO, exact mass: 236.14) with theoretical values .

- HPLC-PDA: Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95% by area under the curve).

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (argon/N2) at 2–8°C to prevent oxidation and hygroscopic degradation .

- Handling: Use desiccators during weighing and gloveboxes for moisture-sensitive reactions.

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life.

Advanced Research Questions

Q. What strategies are effective in elucidating the pharmacological targets of this compound in complex biological systems?

Methodological Answer:

- Target Deconvolution:

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.

- Receptor Binding Assays: Screen against GPCR libraries (e.g., β-adrenergic, serotonin receptors) via radioligand displacement.

- CRISPR-Cas9 Knockout Models: Validate targets by observing phenotype rescue in gene-edited cell lines .

Q. How can researchers resolve discrepancies between theoretical and observed physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

- Solubility Conflicts:

- Experimental: Use shake-flask method (UV-Vis quantification) in buffers (pH 1–7.4). Compare with predicted values (ChemAxon or ACD/Labs).

- Adjust ionic strength or co-solvents (e.g., DMSO ≤1%) for biorelevant media.

- logP Discrepancies:

Q. What experimental approaches are recommended for investigating the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism:

- Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites via LC-MS/MS.

- In Vivo Studies:

- Administer radiolabeled compound (¹⁴C) to rodents; collect plasma, urine, and feces for metabolite profiling.

- Use high-resolution orbitrap MS to detect hydroxylation or dealkylation products.

- Enzyme Inhibition: Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.